molecular formula C19H21ClN4O B008369 Basic brown 16 CAS No. 26381-41-9

Basic brown 16

Cat. No.: B008369
CAS No.: 26381-41-9
M. Wt: 356.8 g/mol
InChI Key: UXEAWNJALIUYRH-UHFFFAOYSA-N
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Description

. This compound is known for its ability to impart a brown color to hair and is classified as a cationic dye due to its positive charge.

Preparation Methods

The synthesis of Basic Brown 16 involves the diazotization of p-aminophenol followed by coupling with 7-hydroxy-2-naphthylamine. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, followed by purification steps to isolate the dye .

Chemical Reactions Analysis

Basic Brown 16 undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

    Reduction: Under reductive conditions, the azo bond can be cleaved, producing aromatic amines.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, especially in the presence of strong acids or bases.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids or bases for substitution reactions. The major products formed from these reactions depend on the specific conditions but generally include smaller aromatic compounds and amines .

Scientific Research Applications

Basic Brown 16 has several scientific research applications:

    Chemistry: It is used as a model compound in studies involving azo dyes, particularly in understanding their synthesis, degradation, and environmental impact.

    Biology: Researchers use this compound to study the effects of azo dyes on biological systems, including their toxicity and metabolic pathways.

    Medicine: While not commonly used directly in medicine, studies on this compound contribute to understanding the safety and potential health risks of azo dyes in consumer products.

    Industry: Beyond cosmetics, this compound is used in textile dyeing and as a colorant in various industrial applications

Mechanism of Action

The primary mechanism of action of Basic Brown 16 involves its interaction with hair keratin. The cationic nature of the dye allows it to bind effectively to the negatively charged sites on the hair fiber, resulting in a strong and lasting color. The dye molecules penetrate the hair cuticle and form bonds with the keratin, leading to a stable coloration .

Comparison with Similar Compounds

Basic Brown 16 is unique among azo dyes due to its specific structure and cationic nature. Similar compounds include:

These compounds share some similarities in their applications but differ in their chemical structures and the colors they produce.

Properties

IUPAC Name

[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEAWNJALIUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874043
Record name Basic Brown 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26381-41-9
Record name Basic Brown 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26381-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 12250
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026381419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 8-[2-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Brown 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8-[(p-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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